molecular formula C11H10BrNS B8374792 5-Bromo-2-but-3-enyl-1,3-benzothiazole

5-Bromo-2-but-3-enyl-1,3-benzothiazole

Cat. No.: B8374792
M. Wt: 268.17 g/mol
InChI Key: DJMDDNXCEHEXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-but-3-enyl-1,3-benzothiazole is a halogenated benzothiazole derivative characterized by a bromine substituent at position 5 and a but-3-enyl group at position 2 of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their structure, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

5-bromo-2-but-3-enyl-1,3-benzothiazole

InChI

InChI=1S/C11H10BrNS/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h2,5-7H,1,3-4H2

InChI Key

DJMDDNXCEHEXMJ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=NC2=C(S1)C=CC(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Halogens and Alkyl/Aryl Groups

5-Chloro-2-phenyl-1,3-benzothiazole

  • Structural Differences : Replacing bromine with chlorine (smaller atomic radius, lower electronegativity) reduces steric hindrance and alters electronic properties. The phenyl group at position 2 provides aromaticity but lacks the unsaturated reactivity of the butenyl group.
  • Biological Activity : Chlorinated benzothiazoles exhibit antidiabetic and antimicrobial activities, though brominated analogs often show enhanced bioactivity due to bromine’s stronger electron-withdrawing effects .
  • Synthesis: Synthesized via condensation of 2-aminothiophenol with aldehydes under mild conditions (e.g., glycerol solvent, room temperature) .

2-Phenyl-1,3-benzothiazole (Unsubstituted Core)

  • Structural Differences : Lacks halogen substituents, reducing electrophilic reactivity. The phenyl group enhances stability but limits solubility compared to alkenyl groups.
  • Synthesis: Optimized via reactions of 2-aminothiophenol with benzaldehyde in glycerol, yielding >90% under ambient conditions .

5-Bromo-2-(bromomethyl)-1,3-benzothiazole

  • Structural Differences : Contains a bromomethyl group at position 2, increasing molecular weight (MW: 325.98 g/mol) and reactivity (e.g., susceptibility to nucleophilic substitution).
  • Safety : Higher hazard profile due to dual bromine atoms; requires stringent handling to avoid inhalation or dermal exposure .

Anti-TB Benzothiazole (2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-1,3-benzothiazole)

  • Structural Differences : Features a bromophenyl and carboxamido group, enhancing lipophilicity and target binding.
  • Bioactivity : Exhibits potent anti-mycobacterial activity (IC₉₀: 1.724–5.3 µg/mL) with a selectivity index >11.8, attributed to bromine’s electronic effects and substituent positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.